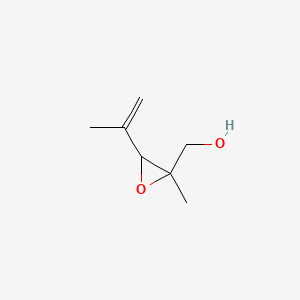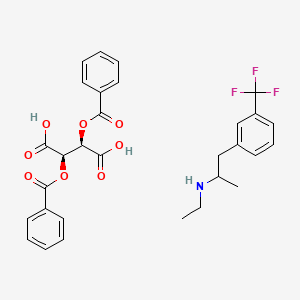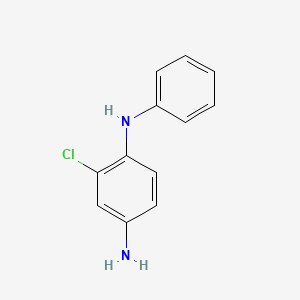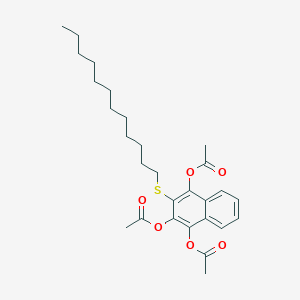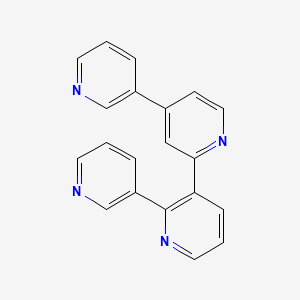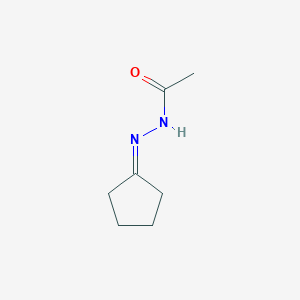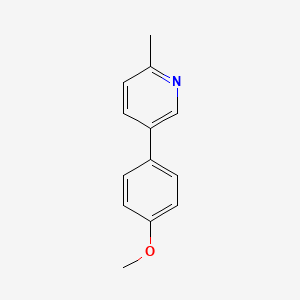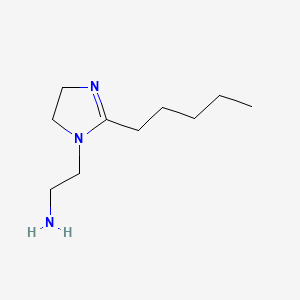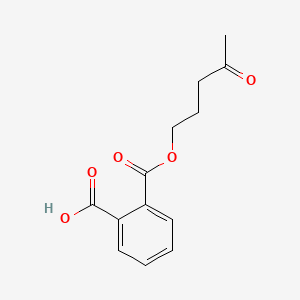
2-(4-Oxopentoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxopentoxycarbonyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-oxopentoxycarbonyl group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxopentoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-oxopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The Grignard reagent is then reacted with carbon dioxide to form the corresponding carboxylic acid, which is subsequently esterified with 4-oxopentanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity of the final product. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxopentoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or aldehydes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst for bromination; HNO3 for nitration.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(4-Oxopentoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxopentoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
2-(4-Oxopentoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
Benzoic acid: A simpler carboxylic acid with a wide range of applications in food preservation and pharmaceuticals.
4-Oxopentanoic acid: A related compound with similar chemical properties but different biological activities.
Ester derivatives of benzoic acid: Compounds with varying ester groups that influence their reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
InChI Key |
PONNZCAISKYXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


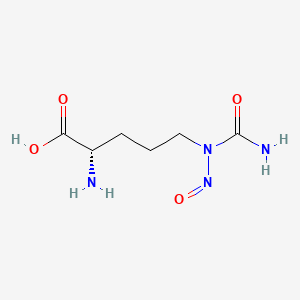
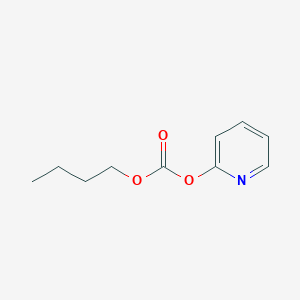
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
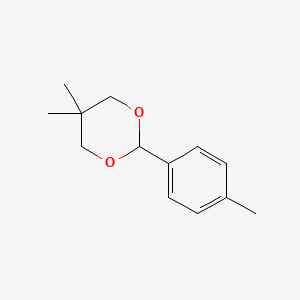
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
